![molecular formula C11H13BrO2 B6336052 4-Bromo-2-ethylbenzoic acid ethyl ester CAS No. 1416979-60-6](/img/structure/B6336052.png)
4-Bromo-2-ethylbenzoic acid ethyl ester
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Description
4-Bromo-2-ethylbenzoic acid ethyl ester is a chemical compound with the molecular formula C11H13BrO2 . It is an ester derivative of benzoic acid . It is used as a building block in the synthesis of organic compounds .
Synthesis Analysis
The synthesis of esters like this compound typically involves the esterification reaction between an alcohol and a carboxylic acid . For example, Ethyl 2-bromoisobutyrate is synthesized through the esterification reaction between ethyl alcohol and 2-bromoisobutyric acid, catalyzed by sulfuric acid at elevated temperatures .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a bromine atom and an ethyl ester group . The molecular weight of this compound is 257.13 .Chemical Reactions Analysis
Esters like this compound can undergo various chemical reactions. For instance, they can undergo hydrolysis to yield the corresponding alcohol and carboxylic acid . They can also participate in nucleophilic acyl substitution reactions .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It should be stored at a temperature between 2-8°C .Mechanism of Action
Future Directions
While specific future directions for 4-Bromo-2-ethylbenzoic acid ethyl ester are not mentioned in the retrieved papers, esters in general have significant potential in various fields. For instance, they are being explored for their potential in biofuel production . As a building block in organic synthesis , this compound could potentially contribute to the development of new organic compounds with various applications.
properties
IUPAC Name |
ethyl 4-bromo-2-ethylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-3-8-7-9(12)5-6-10(8)11(13)14-4-2/h5-7H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHBQGZNXJKCYPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)Br)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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